Cas no 1260908-05-1 (2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide)

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole moiety and an N-methyl-N-(3-methylphenyl)acetamide group. The presence of the 4-fluorophenyl substituent enhances its potential bioactivity, particularly in medicinal chemistry applications. This compound's structural complexity allows for selective interactions with biological targets, making it a candidate for pharmacological studies. Its oxadiazole and pyrrole components contribute to stability and metabolic resistance, while the acetamide group offers tunable solubility and binding properties. Suitable for research in drug discovery, this molecule may serve as a scaffold for developing enzyme inhibitors or receptor modulators.
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide structure
1260908-05-1 structure
Product name:2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
CAS No:1260908-05-1
MF:C22H19FN4O2
MW:390.410268068314
CID:5320800

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
    • 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
    • Inchi: 1S/C22H19FN4O2/c1-15-5-3-6-18(13-15)26(2)20(28)14-27-12-4-7-19(27)22-24-21(25-29-22)16-8-10-17(23)11-9-16/h3-13H,14H2,1-2H3
    • InChI Key: ZXTKWPGAEQGTQT-UHFFFAOYSA-N
    • SMILES: C(N(C)C1=CC=CC(C)=C1)(=O)CN1C=CC=C1C1ON=C(C2=CC=C(F)C=C2)N=1

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-1474-4mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
4mg
$66.0 2023-09-07
Life Chemicals
F6609-1474-20mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
20mg
$99.0 2023-09-07
Life Chemicals
F6609-1474-20μmol
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-1474-2mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
2mg
$59.0 2023-09-07
Life Chemicals
F6609-1474-5mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
5mg
$69.0 2023-09-07
Life Chemicals
F6609-1474-5μmol
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-1474-10mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
10mg
$79.0 2023-09-07
Life Chemicals
F6609-1474-3mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
3mg
$63.0 2023-09-07
Life Chemicals
F6609-1474-2μmol
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-1474-1mg
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide
1260908-05-1
1mg
$54.0 2023-09-07

Additional information on 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide

Introduction to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1260908-05-1, identified as 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its fused heterocyclic system and functional groups, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of a 4-fluorophenyl moiety and an 1,2,4-oxadiazole ring suggests unique electronic and steric properties that may contribute to its biological activity.

In recent years, there has been a surge in interest towards small molecules that can modulate biological pathways by interacting with specific targets. The pyrrole ring in this compound is a key feature that often plays a crucial role in drug design due to its ability to engage in hydrogen bonding and π-stacking interactions. These interactions are essential for the binding affinity and specificity of drug candidates. The N-methyl-N-(3-methylphenyl)acetamide moiety further enhances the molecular complexity, potentially influencing both solubility and metabolic stability.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The 1,2,4-oxadiazole core is a well-documented pharmacophore found in various therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a 4-fluorophenyl group introduces fluorine substitution, which is frequently employed in medicinal chemistry to improve metabolic stability and binding affinity. This strategic placement of fluorine atoms can modulate the electronic properties of the molecule, leading to enhanced interaction with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. Through molecular docking studies, researchers have been able to model the interaction of this compound with various protein targets. Initial simulations suggest that it may exhibit binding affinity with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The pyrrole ring's ability to form hydrogen bonds with polar residues in the active site further supports this hypothesis.

The synthesis of this compound presents an intriguing challenge due to its multi-step nature. Key synthetic strategies involve the formation of the 1,2,4-oxadiazole ring via cyclocondensation reactions and subsequent functionalization with the pyrrole and amide moieties. Advances in catalytic methods have allowed for more efficient and scalable synthesis routes, reducing both cost and environmental impact. These improvements are crucial for translating laboratory discoveries into viable drug candidates.

In vitro studies have begun to uncover the potential biological activities of this molecule. Preliminary assays indicate that it may possess inhibitory effects on certain kinases and transcription factors. The 4-fluorophenyl group has been shown to enhance binding interactions with these targets, potentially leading to therapeutic efficacy. Additionally, the amide functionality may contribute to cellular uptake and distribution by modulating lipophilicity.

The development of novel drug candidates is often hindered by issues related to bioavailability and pharmacokinetics. The structural features of this compound offer opportunities for optimization in these areas. For instance, modifications to the 3-methylphenyl group could influence metabolic pathways, while adjustments to the amide bond might enhance stability against enzymatic degradation. Such fine-tuning is essential for ensuring that a compound progresses effectively through clinical trials.

Collaborative efforts between synthetic chemists and biologists are crucial for maximizing the potential of this compound. By integrating expertise from multiple disciplines, researchers can accelerate the discovery process and identify new therapeutic applications. The interdisciplinary nature of modern chemical biology underscores the importance of such collaborations in driving innovation.

The future prospects for this compound are promising, given its unique structural features and potential biological activities. Continued research will focus on refining synthetic methodologies, exploring new derivatives, and validating biological claims through rigorous experimentation. As our understanding of disease mechanisms evolves, compounds like this one may emerge as key players in next-generation therapeutics.

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